4-(4-Chloro-2-fluorophenoxy)piperidine
Description
4-(4-Chloro-2-fluorophenoxy)piperidine is a piperidine derivative featuring a phenoxy group substituted with chlorine and fluorine at the 4- and 2-positions, respectively. This compound is notable for its role as a degradative metabolite of clodinafop propargyl, a herbicide. During microbial degradation by strains like Pseudomonas sp., clodinafop propargyl undergoes esterase-mediated hydrolysis to release 4-(4-chloro-2-fluorophenoxy) phenol and clodinafop acid . The structural stability conferred by the halogen substituents makes it a valuable intermediate in agrochemical and pharmaceutical research. Its synthesis typically involves nucleophilic substitution reactions, as seen in piperidine-based compound preparations (e.g., HATU-mediated couplings or BOP-assisted amidations) .
Properties
CAS No. |
367501-09-5 |
|---|---|
Molecular Formula |
C11H13ClFNO |
Molecular Weight |
229.68 g/mol |
IUPAC Name |
4-(4-chloro-2-fluorophenoxy)piperidine |
InChI |
InChI=1S/C11H13ClFNO/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2 |
InChI Key |
MIRJXYNRRGFRQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=C(C=C(C=C2)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-2-fluorophenoxy)piperidine typically involves the reaction of 4-chloro-2-fluorophenol with piperidine under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the phenol is treated with a base to form the phenoxide ion, which then reacts with piperidine to form the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-2-fluorophenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-(4-Chloro-2-fluorophenoxy)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Medicine: Research into potential therapeutic applications, such as its use in drug development for neurological disorders.
Industry: It may be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-2-fluorophenoxy)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The chloro and fluoro substituents on the phenoxy ring can influence the compound’s binding affinity and selectivity. The piperidine moiety may interact with biological targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to modulation of biological pathways .
Comparison with Similar Compounds
Key Observations:
- Halogen Position: Fluorine at the 2-position (vs. 3- or 4-) enhances steric and electronic effects, influencing metabolic stability and target binding. For example, 4-(3-fluorophenoxy)piperidine shows reduced similarity (0.96) compared to the 4-fluoro analog (0.98), suggesting positional sensitivity in pharmacological activity .
- Functional Groups : Hydroxyl or carbonyl additions (e.g., 4-(4-fluorophenyl)-4-hydroxy piperidine) introduce hydrogen-bonding capabilities, critical for CNS drug design .
- Biological Roles: While this compound is primarily a herbicide metabolite, analogs like 4-[2-(2-fluorophenoxy)phenyl]piperidine are optimized for neuropathic pain treatment via monoamine reuptake inhibition .
Pharmacological and Agrochemicological Profiles
- Herbicide Metabolism: this compound is non-herbicidal but serves as a marker for clodinafop propargyl degradation . In contrast, its phenol derivative (4-(4-chloro-2-fluorophenoxy) phenol) lacks piperidine, reducing its environmental persistence.
- CNS Applications: Fluorine and chlorine substituents enhance blood-brain barrier penetration. For instance, 4-(4-fluorophenoxy)piperidine derivatives are investigated for histamine H3 antagonism in Alzheimer’s disease , whereas 4-[2-(2-fluorophenoxy)phenyl]piperidine targets pain pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
